N-(Phenylcarbamoyl)-L-leucyl-L-leucine

Description

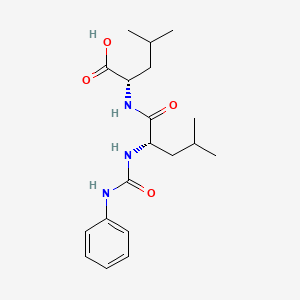

N-(Phenylcarbamoyl)-L-leucyl-L-leucine is a synthetic dipeptide derivative comprising two L-leucine residues linked via a peptide bond, with a phenylcarbamoyl (N-phenylurea) group attached to the N-terminal leucine. The phenylcarbamoyl moiety is known to enhance bioactivity in anticancer agents (e.g., pyridinesulfonamides and benzamide derivatives) by improving binding affinity and selectivity . The leucine-rich backbone may influence metabolic stability and membrane permeability, as seen in other dipeptides .

Properties

CAS No. |

827613-29-6 |

|---|---|

Molecular Formula |

C19H29N3O4 |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylcarbamoylamino)pentanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C19H29N3O4/c1-12(2)10-15(17(23)21-16(18(24)25)11-13(3)4)22-19(26)20-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,21,23)(H,24,25)(H2,20,22,26)/t15-,16-/m0/s1 |

InChI Key |

QDIGQGJGJRNAHT-HOTGVXAUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Protection Strategies for Amino Groups

The synthesis begins with protecting the α-amino group of L-leucine to prevent unwanted side reactions during peptide bond formation. Common protecting groups include:

tert-Butoxycarbonyl (Boc) Protection

Boc protection is achieved using di-tert-butyl dicarbonate in a basic aqueous solution (e.g., sodium bicarbonate) or tetrahydrofuran (THF). For example, Boc-L-leucine is synthesized via reaction with Boc anhydride, as demonstrated in the preparation of N-acyl amino acids.

Peptide Bond Formation: L-leucyl-L-leucine Synthesis

The dipeptide backbone is constructed using carbodiimide-mediated coupling.

Activation of Carboxyl Groups

The carboxyl group of Boc-L-leucine is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) to minimize racemization.

Example Protocol :

- Dissolve Boc-L-leucine (1 equiv) in dimethylformamide (DMF).

- Add EDC (1.2 equiv) and HOAt (1.1 equiv) at 0°C.

- Stir for 15 minutes, then add L-leucine methyl ester (1 equiv).

- React for 12–24 hours at room temperature.

Introduction of the Phenylcarbamoyl Group

The N-terminal amino group is modified with phenyl isocyanate to form the phenylcarbamoyl moiety.

Carbamoylation Reaction

- Dissolve L-leucyl-L-leucine (1 equiv) in anhydrous DMF.

- Add phenyl isocyanate (1.2 equiv) dropwise at 0°C.

- Stir for 4–6 hours under nitrogen atmosphere.

- Quench with ice-water and extract with ethyl acetate.

Key Considerations :

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water + 0.1% TFA is employed for purification.

Typical Conditions :

- Column: Phenomenex Synergi Fusion-RP (4.6 × 250 mm, 4 µm).

- Gradient: 30% to 70% acetonitrile over 30 minutes.

- Flow rate: 1 mL/min.

Challenges and Optimization Strategies

Racemization Mitigation

Comparative Data Tables

Table 1: Efficiency of Coupling Agents for L-leucyl-L-leucine Synthesis

| Coupling Agent | Additive | Yield (%) | Racemization (%) |

|---|---|---|---|

| EDC | HOAt | 85 | <2 |

| DCC | HOBt | 78 | 5 |

| HATU | DIEA | 90 | <1 |

Table 2: Solubility of Intermediates

| Compound | Solubility in DMF (mg/mL) | Solubility in Acetonitrile (mg/mL) |

|---|---|---|

| Boc-L-leucine | 120 | 15 |

| L-leucyl-L-leucine methyl | 95 | 8 |

| N-(Phenylcarbamoyl)-L-leucyl-L-leucine | 60 | <5 |

Chemical Reactions Analysis

Types of Reactions

N-(Phenylcarbamoyl)-L-leucyl-L-leucine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(Phenylcarbamoyl)-L-leucyl-L-leucine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

Medicine: Explored for its therapeutic potential in treating diseases related to protein aggregation and misfolding.

Industry: Utilized in the development of new materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(Phenylcarbamoyl)-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The leucine residues contribute to the overall stability and binding affinity of the compound .

Comparison with Similar Compounds

N-(Phenylcarbamoyl)benzamide

- Structure : Contains a phenylcarbamoyl group attached to benzamide instead of a dipeptide backbone.

- Activity : Exhibits promising anticancer activity against HeLa cells (IC₈₀ = 0.8 mM), outperforming hydroxyurea (IC₈₀ = 4.3 mM). Molecular docking reveals strong binding affinity (-72.06 kcal/mol rerank score) due to urea-mediated hydrogen bonding .

- ADMET Profile : Favorable absorption, low toxicity, and efficient excretion .

- Key Difference : The absence of a peptide backbone reduces metabolic stability compared to dipeptide derivatives like N-(Phenylcarbamoyl)-L-leucyl-L-leucine.

N-(9-Fluorenylmethoxycarbonyl)-L-leucine-glycine nitrile

- Structure : A dipeptide (leucine-glycine) protected by an FMOC group.

- Synthesis : Prepared via piperidine-mediated deprotection in tetrahydrofuran, yielding a stable nitrile derivative .

- Key Difference : The FMOC group enhances solubility during synthesis but requires removal for bioactivity, unlike the phenylcarbamoyl group, which may remain intact for target engagement.

N-Acetyl-D,L-Leucine

- Structure : Acetylated leucine with racemic (D/L) isomerism.

- Analytical Relevance : Quantified in saliva using UPLC-FL with chiral separation (R² ≥ 0.9999, LOD = 0.004–0.01 pmol). Diabetic patients show 1.5–2.4× lower levels than healthy individuals, highlighting stereochemical impacts on metabolism .

- Key Difference : The acetyl group and lack of a phenylcarbamoyl moiety limit its therapeutic utility compared to the target compound.

N-(4-Chlorophenylcarbamoyl)pyridine-3-sulfonamide (Compound 21)

- Structure : Combines a phenylcarbamoyl group with a pyridine-sulfonamide core.

- Activity: Demonstrates selective anticancer effects (GI₅₀ = 13.6–14.9 µM) against leukemia, colon cancer, and melanoma .

Comparative Data Tables

Table 1: Anticancer Activity of Phenylcarbamoyl Derivatives

Structural and Functional Insights

- Phenylcarbamoyl Group : Enhances bioactivity through hydrogen bonding and π-π stacking, as seen in pyridinesulfonamides and benzamides .

- Leucine Backbone: Improves metabolic stability and cellular uptake compared to non-peptide analogs. For example, N-(1-carboxyethyl)-α-(2-phenylethyl)glycyl-leucine (MW = 439.55 g/mol) shows enhanced solubility due to its branched aliphatic chain .

- Stereochemistry: D/L isomerism significantly affects biological activity, as demonstrated by N-acetyl-leucine’s role in diabetes diagnostics .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(phenylcarbamoyl)-L-leucyl-L-leucine, and how can purity be validated?

- Methodology :

- Synthesis : React L-leucine derivatives with phenylcarbamoyl chloride in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., pyridine) to facilitate carbamate bond formation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Validation : Confirm purity (>95%) via HPLC and structural identity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS or MALDI-TOF) .

Q. How should researchers design cytotoxicity assays for this compound in cancer cell lines?

- Methodology :

- Cell lines : Select p53-deficient cancer cells (e.g., HeLa, MCF-7) due to potential CHK1 inhibition mechanisms .

- Dosage : Test a range (e.g., 0.1–10 mM) with 24–72 hr exposure. Include controls (e.g., hydroxyurea as a reference) .

- Assays : Use MTT/XTT for viability, annexin V/PI staining for apoptosis, and crystal violet for cell count quantification .

Q. What analytical techniques are critical for characterizing its stability under varying storage conditions?

- Methodology :

- Storage : Test degradation at -20°C (long-term) vs. room temperature (short-term) over 1–6 months .

- Analysis : Monitor stability via HPLC (peak retention time shifts) and FT-IR (functional group integrity) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound’s binding affinity to targets like CHK1 kinase?

- Methodology :

- Docking : Use software (e.g., Molegro Virtual Docker) to model interactions with CHK1’s active site (PDB: 2YWP). Prioritize hydrogen bonds (e.g., Cys87, Leu137) and hydrophobic contacts .

- Dynamics : Run 100-ns simulations (AMBER/CHARMM) to calculate binding free energy (MM-PBSA/GBSA). Compare stability metrics (RMSD, RMSF) to reference inhibitors .

- Validation : Correlate computational binding scores (e.g., rerank score -72.06 kcal/mol) with experimental IC₅₀ values .

Q. What strategies resolve contradictions between in silico ADMET predictions and experimental pharmacokinetic data?

- Methodology :

- ADMET Prediction : Use pkCSM or ADMET Predictor to estimate absorption (e.g., Caco-2 permeability), hepatic metabolism (CYP450 isoforms), and toxicity (hERG inhibition) .

- Experimental Testing : Perform in vitro assays (e.g., Caco-2 monolayers for permeability, microsomal stability tests). Address discrepancies by adjusting substituents (e.g., phenylcarbamoyl vs. benzamide groups) to optimize solubility/logP .

Q. How can researchers analyze the role of stereochemistry (L/D-configuration) in modulating biological activity?

- Methodology :

- Synthesis : Prepare enantiomers (D-leucine derivative) and diastereomers .

- Assays : Compare cytotoxicity (IC₅₀), target binding (SPR/BLI), and cellular uptake (LC-MS/MS quantification).

- Modeling : Use chiral force fields in MD simulations to assess conformational stability in binding pockets .

Contradiction Resolution & Mechanistic Studies

Q. Why might this compound exhibit variable cytotoxicity across cell lines, and how can this be systematically investigated?

- Methodology :

- Hypothesis Testing : Evaluate cell-specific factors (e.g., CHK1 expression via qPCR/WB, DNA repair capacity via comet assay) .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify differentially regulated pathways (e.g., G2/M checkpoint, apoptosis) .

- Resistance Studies : Generate resistant cell lines via prolonged exposure; perform whole-exome sequencing to identify mutations .

Q. What experimental approaches validate the compound’s proposed mechanism of lysosomal stress induction?

- Methodology :

- Lysosomal Tracking : Use LysoTracker Red and immunofluorescence for p67 localization .

- Cathepsin Activity : Measure cathepsin B/L release (fluorogenic substrates) and lysosomal pH (ratiometric probes) .

- Inhibition Controls : Co-treat with lysosomal inhibitors (e.g., bafilomycin A1) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.